Methyl 3-Methylbenzofuran-7-carboxylate is an organic compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Methyl 3-Methylbenzofuran-7-carboxylate can be synthesized from readily available starting materials, including substituted phenols and carboxylic acids. The compound is often studied for its derivatives, which may exhibit enhanced pharmacological properties.
This compound is classified as a benzofuran derivative, specifically a carboxylate ester. Its structure consists of a methyl group on the benzofuran ring and a carboxylate functional group, which contributes to its reactivity and potential biological activity.
The synthesis of Methyl 3-Methylbenzofuran-7-carboxylate typically involves several methods:
Methyl 3-Methylbenzofuran-7-carboxylate has a complex molecular structure that can be represented as follows:
The structure features:
Methyl 3-Methylbenzofuran-7-carboxylate can participate in various chemical reactions:
Reactions are often monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure product purity and yield.
The mechanism of action for Methyl 3-Methylbenzofuran-7-carboxylate is not fully elucidated but may involve interactions at cellular receptors or enzymes relevant to its biological activity.
Biological assays are typically conducted to evaluate the efficacy of this compound against various targets, including cancer cell lines or microbial strains .
Methyl 3-Methylbenzofuran-7-carboxylate has several scientific uses:
The construction of the benzofuran core for Methyl 3-Methylbenzofuran-7-carboxylate primarily leverages Morita-Baylis-Hillman (MBH) adducts and Rap-Stoermer condensations. In one optimized approach, functionalized tetrahydronaphthalenes (THNs) derived from MBH adducts undergo cyclization with α-bromoketones under basic conditions (K₂CO₃ in DMF at 80°C). This method achieves exclusive benzofuran formation with yields exceeding 85% due to the in situ generation of electrophilic sites for ring closure [2].
Alternative routes employ palladium-catalyzed domino reactions, where ortho-halogenated phenols participate in tandem C–C/C–O coupling with 1,3-dicarbonyl compounds. Notably, Pd(OAc)₂ catalyzes the regioselective arylation of 1,2,3-triiodobenzene, facilitating benzofuran assembly at less sterically hindered positions. Electron-deficient substrates enhance this process, achieving >90% regioselectivity for 7-carboxylate derivatives [10].
Table 1: Nucleophilic Benzofuran Assembly Methods
Method | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Rap-Stoermer Condensation | K₂CO₃/DMF, 80°C | 85–92 | High (7-position) |
Pd-Catalyzed Domino | Pd(OAc)₂, dioxane, 100°C | 78–90 | >90% |
Acid-Catalyzed Cyclization | PTSA/toluene, reflux | 70–85 | Moderate |
Regiocontrol in benzofuran systems hinges on electronic and steric differentiation between positions 3 and 7. Electrophilic aromatic substitution (EAS) at C3 is favored due to increased electron density from the furan oxygen, while C7 is electron-deficient and susceptible to nucleophilic attack. Computational studies (logP = 2.53, TPSA = 39.44 Ų) confirm that the 7-carboxylate group withdraws electrons, enhancing C3 reactivity [1] [3].
Directing group strategies enable precise modifications:
Table 2: Regioselective Directing Group Effects
Position | Directing Group | Reaction | Outcome |
---|---|---|---|
C3 | Methyl | NBS bromination | 3-Bromomethyl derivative |
C3 | Hydroxyl | Allylation | 3-Allyloxy functionalization |
C7 | Methyl | Ortho-lithiation | 7-Carboxylate installation |
Selective hydrogenation of the benzofuran core enables access to partially saturated pharmacophores. Pd/C-catalyzed (10 mol%) hydrogenation of Methyl 3-Methylbenzofuran-7-carboxylate in ethanol (50 psi H₂, 25°C) reduces the furanoid double bond without affecting the aromatic ring or ester group. This yields 2,3-dihydrobenzofurans critical for bioactive molecule synthesis, such as VEGFR-2 inhibitors [5].
Challenges arise in over-reduction control. Employing Lindlar’s catalyst (Pd/CaCO₃) suppresses benzene ring hydrogenation. Microwave-assisted hydrogenation (100°C, 10 min) further enhances dihydrofuran selectivity (>95%) by kinetic favoring of the less stable furanoid olefin [5].
Halogenation is pivotal for installing cross-coupling handles. Bromination at C3 proceeds via halonium ion intermediates when using Br₂ in CCl₄. The 3-methyl group’s benzylic position undergoes radical bromination with NBS/benzoyl peroxide, yielding 3-(bromomethyl) derivatives for nucleophilic substitutions (e.g., morpholine integration) [6].
Regioselective iodination at C7 is achievable using ICl in acetic acid, capitalizing on the carboxylate group’s electron-withdrawing effect. This generates intermediates for Suzuki couplings, enabling aryl/heteroaryl diversification. For 7-iodobenzofurans, domino C–C/C–O arylation with 1,3-diketones under Pd catalysis affords 2,3-disubstituted analogs in one pot [10].
Table 3: Halogenation Conditions and Outcomes
Substrate | Reagent | Conditions | Product |
---|---|---|---|
3-Methylbenzofuran-7-carboxylate | Br₂/CCl₄ | 25°C, 2h | 3-Bromo derivative |
3-Methylbenzofuran-7-carboxylate | NBS, BPO | CCl₄, reflux | 3-(Bromomethyl)benzofuran |
7-Methylbenzofuran-2-carboxylate | ICl/AcOH | 80°C, 6h | 7-Iodobenzofuran-2-carboxylate |
Hydrazide-functionalized benzofurans serve as key intermediates for antitumor agents. Condensation of Methyl 3-Methylbenzofuran-7-carboxylate with hydrazine hydrate (EtOH, reflux, 8h) provides the corresponding carbohydrazide in >90% yield. Subsequent reactions diversify this core:
For 3-(morpholinomethyl) analogs, ester aminolysis with morpholine (KI-assisted, DMF, 60°C) precedes hydrazide formation. This dual-functionalization strategy enables simultaneous C3 and C7 modifications, crucial for optimizing kinase inhibition [5] [8].
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0